molecular formula C13H19ClN2O3 B11954557 methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride CAS No. 840-98-2

methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride

Katalognummer: B11954557
CAS-Nummer: 840-98-2
Molekulargewicht: 286.75 g/mol
InChI-Schlüssel: VSZDXWVVQBAOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzoylamino group attached to the pentanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride typically involves the coupling of a benzoyl-protected amino acid with a methyl ester. One common method involves the use of benzoyl chloride and methyl (2S)-5-amino-2-pentanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group may facilitate binding to active sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (2S)-5-amino-2-(benzoylamino)pentanoate hydrochloride is unique due to its specific structural features, such as the presence of both a benzoylamino group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

840-98-2

Molekularformel

C13H19ClN2O3

Molekulargewicht

286.75 g/mol

IUPAC-Name

methyl 5-amino-2-benzamidopentanoate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(8-5-9-14)15-12(16)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,14H2,1H3,(H,15,16);1H

InChI-Schlüssel

VSZDXWVVQBAOMW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CCCN)NC(=O)C1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.